9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound consists of a fused furan and chromen ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the condensation of substituted hydroxycoumarins with α-halogen ketones. One common method is the multicomponent condensation reaction, where 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid are used as starting materials . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multicomponent reaction approach mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan and chromen rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological macromolecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, leading to the formation of cross-links upon exposure to UV light. This property is particularly useful in phototherapy, where the compound is activated by UVA light to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and dimethyl groups, along with the phenyl ring, contributes to its unique reactivity and interaction with biological targets .
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-ethyl-2,4-dimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-4-14-11-17(22)24-16-10-12(2)18-19(15-8-6-5-7-9-15)13(3)23-21(18)20(14)16/h5-11H,4H2,1-3H3 |
InChI Key |
WZEVWAJVLJBEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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